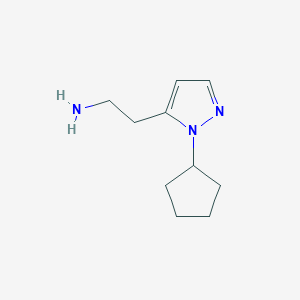2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine
CAS No.:
Cat. No.: VC15756329
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17N3 |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 2-(2-cyclopentylpyrazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C10H17N3/c11-7-5-10-6-8-12-13(10)9-3-1-2-4-9/h6,8-9H,1-5,7,11H2 |
| Standard InChI Key | ROFMUMZFRBCRNK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C(=CC=N2)CCN |
Introduction
2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine is an organic compound that belongs to the class of substituted ethanamines. It features a cyclopentyl group attached to a pyrazole ring, which is a key structural component contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its interactions with various biological targets, particularly in neuropharmacology and drug development.
Synthesis Methods
The synthesis of 2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine typically involves multi-step organic reactions. These processes often require specific catalysts and controlled conditions to prevent side reactions. Common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
| Synthesis Steps | Description |
|---|---|
| 1. Starting Materials | Cyclopentylamine and pyrazole derivatives |
| 2. Reaction Conditions | Temperature control, inert atmospheres |
| 3. Catalysts | Various catalysts depending on the specific reaction pathway |
| 4. Analytical Techniques | NMR and MS for structure confirmation |
Potential Biological Activities
Research suggests that 2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine may interact with neurotransmitter systems, particularly in the central nervous system. Its potential therapeutic effects are being explored, with a focus on neurological disorders and possible anti-inflammatory properties.
| Potential Applications | Description |
|---|---|
| Neurological Disorders | Potential therapeutic implications |
| Anti-inflammatory Properties | Preliminary studies indicate possible activity |
| Drug Development | Ongoing research in medicinal chemistry |
Research Findings and Future Directions
Studies on the pharmacodynamics of 2-(1-cyclopentyl-1H-pyrazol-5-yl)ethanamine are ongoing, focusing on dose-response relationships and receptor affinity measurements. Spectroscopic studies provide insights into its electronic structure and reactivity patterns, which are crucial for understanding its mechanism of action.
| Research Focus | Description |
|---|---|
| Pharmacodynamics | Dose-response and receptor affinity studies |
| Spectroscopic Studies | Insights into electronic structure and reactivity |
| Future Directions | Optimization of pharmacological profile for therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume